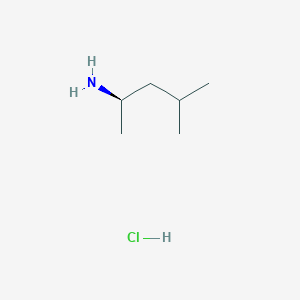

(2R)-4-methylpentan-2-amine hydrochloride

Description

Role of Chiral Amines as Indispensable Building Blocks and Organocatalysts in Asymmetric Synthesis

Chiral amines are invaluable in asymmetric synthesis, where the objective is to create a specific stereoisomer of a chiral product. yale.edu Their utility stems from two primary roles: as chiral building blocks and as organocatalysts.

As chiral building blocks , these amines are incorporated directly into the structure of a target molecule, imparting their inherent chirality to the final product. nih.gov A significant portion of pharmaceuticals and natural products contain chiral amine motifs, making enantiomerically pure amines highly sought-after starting materials. rsc.org The synthesis of complex molecules often relies on a "chiral pool" approach, where readily available, enantiopure compounds like chiral amines are used as a foundation to build upon.

In their capacity as organocatalysts , chiral amines can accelerate a chemical reaction and control its stereochemical outcome without being consumed in the process. rsc.org This field of asymmetric organocatalysis has witnessed explosive growth, with primary and secondary amines, often derived from natural amino acids or alkaloids, proving to be powerful catalysts for a wide array of transformations. rsc.org They typically operate by forming transient chiral intermediates, such as enamines or iminium ions, which then react in a highly stereocontrolled manner.

Overview of Chiral Amine Hydrochloride Salts in Modern Organic Transformations

While free amines are widely used, their corresponding hydrochloride salts offer several practical advantages in organic synthesis. The formation of a salt by reacting an amine with hydrochloric acid converts the often volatile and oily amine into a stable, crystalline solid. spectroscopyonline.com This transformation facilitates easier handling, purification, and storage.

From a reactivity standpoint, the use of amine hydrochloride salts can be advantageous in certain reactions. They can serve as in-situ sources of the free amine or the corresponding ammonium (B1175870) ion, which can influence the reaction pathway and selectivity. rsc.org In some cases, the salt form can enhance reactivity or prevent side reactions. For instance, the hydrochloride salt of a chiral amine can be used directly in catalytic processes, sometimes leading to improved performance. Furthermore, these salts can act as bifunctional reagents, where both the amine and the chloride components participate in the reaction. rsc.org

Specific Research Focus: (2R)-4-Methylpentan-2-amine Hydrochloride as a Prototypical Chiral Amine Salt

This compound, also known as (2R)-1,3-dimethylbutylamine hydrochloride, is a chiral primary amine salt. Its structure features a stereocenter at the carbon atom bearing the amino group, making it a valuable entity for investigations into stereoselective synthesis. While extensive research has highlighted the roles of other chiral amines like phenylethylamine and pseudoephedrine as chiral auxiliaries and resolving agents, detailed, peer-reviewed studies specifically documenting the application of this compound in asymmetric synthesis are not widely reported in publicly accessible literature.

However, its structural simplicity and clear chirality make it an excellent model compound for understanding the fundamental properties and potential applications of chiral aliphatic amine salts. Its physicochemical properties are well-documented, providing a solid foundation for its potential use as a chiral resolving agent, a precursor to chiral ligands, or a component in organocatalytic systems.

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 75240-53-8 |

| Molecular Formula | C₆H₁₆ClN |

| Molecular Weight | 137.65 g/mol |

| Appearance | White to yellow powder or crystals |

| Melting Point | 137-139 °C |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 1 |

| Rotatable Bonds | 2 |

This data is compiled from various chemical supplier and database sources.

The synthesis of the racemic mixture, 1,3-dimethylbutylamine (B105974) hydrochloride, can be achieved through methods such as the Leuckart reaction, starting from methyl isobutyl ketone, formamide, and ammonium formate, followed by hydrolysis with concentrated hydrochloric acid. google.com The preparation of the specific (2R)-enantiomer would require either a stereoselective synthesis route or the resolution of the racemic mixture using a chiral resolving agent.

While specific research applications in asymmetric synthesis for this compound are not readily found in the surveyed literature, its classification as a chiral primary amine hydrochloride suggests its potential utility in the established roles for such compounds. Future research may yet uncover its efficacy as a chiral auxiliary, a resolving agent for racemic acids, or as a precursor for novel organocatalysts, further expanding the toolkit available to synthetic chemists for the precise construction of chiral molecules.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-4-methylpentan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.ClH/c1-5(2)4-6(3)7;/h5-6H,4,7H2,1-3H3;1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOGOCSHKIAAIB-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Stereochemical Characterization of Chiral Amine Hydrochlorides

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Assessment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For (2R)-4-methylpentan-2-amine hydrochloride, ¹H and ¹³C NMR spectroscopy provide definitive confirmation of the carbon skeleton and the connectivity of atoms.

The ¹H NMR spectrum is characterized by distinct signals corresponding to the chemically non-equivalent protons in the molecule. The integration of these signals confirms the number of protons in each environment, while the splitting patterns (multiplicity), governed by spin-spin coupling, reveal the number of adjacent protons. The diastereotopic nature of the methylene (B1212753) protons (H-3) adjacent to the chiral center (C-2) can lead to complex splitting patterns, providing further insight into the stereochemical environment.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of each carbon, confirming the presence of the aliphatic chain and the location of the amine group.

Stereochemical Assignment: While standard NMR can confirm the constitution, assigning the absolute stereochemistry typically requires the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). researchgate.netfrontiersin.org For instance, reacting the amine with a chiral agent like Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) would produce a pair of diastereomeric amides. The different spatial arrangement of the substituents on the chiral center of the amine relative to the phenyl group of the Mosher's acid moiety would induce different chemical shifts for nearby protons and carbons in the NMR spectrum, allowing for the determination of the absolute configuration. frontiersin.org

Purity Assessment: Quantitative NMR (qNMR) is a powerful primary method for determining the purity of a substance without the need for an identical reference standard of the analyte. koreascience.krbwise.krusp.orgkoreascience.kr By adding a certified internal standard of known purity and mass to a precisely weighed sample of this compound, the absolute purity of the analyte can be calculated. bwise.krusp.org The purity is determined by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard, taking into account the number of nuclei contributing to each signal and the molar masses of the two compounds. usp.org This method provides traceability to the International System of Units (SI). koreascience.krbwise.kr

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

Note: The following data are predicted values based on standard chemical shift ranges and data from structurally similar compounds. Actual experimental values may vary based on solvent and concentration.

| Atom | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) |

| C1-H₃ | ~ 1.25 | Doublet | ~ 20.0 |

| C2-H | ~ 3.20 | Multiplet | ~ 48.0 |

| C3-H₂ | ~ 1.50-1.70 | Multiplet | ~ 45.0 |

| C4-H | ~ 1.80 | Multiplet | ~ 25.0 |

| C5-H₃ | ~ 0.95 | Doublet | ~ 22.5 |

| C5'-H₃ | ~ 0.95 | Doublet | ~ 22.5 |

| N-H₃⁺ | ~ 8.0-8.5 | Broad Singlet | N/A |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Determination

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. mdpi.com Electronic Circular Dichroism (ECD) is a form of absorption spectroscopy that can provide definitive information about the absolute configuration of a chiral molecule. mdpi.comnih.gov

For a molecule like this compound, which lacks a strong UV-Vis chromophore, the electronic transitions occur in the far-UV region (below 220 nm). The resulting ECD spectrum typically shows weak Cotton effects. While direct interpretation can be challenging, the combination of experimental ECD measurements with quantum-mechanical calculations provides a powerful and reliable method for assigning the absolute configuration. mdpi.com

The standard procedure involves:

Conformational Search: Computational methods are used to identify all low-energy conformers of the (2R)-4-methylpentan-2-amine cation.

ECD Spectrum Calculation: For each stable conformer, the ECD spectrum is calculated using methods such as Time-Dependent Density Functional Theory (TD-DFT).

Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their calculated Boltzmann population to generate a final theoretical ECD spectrum for the (2R)-enantiomer.

Comparison: The theoretical spectrum is then compared with the experimentally measured ECD spectrum. A good match between the experimental spectrum and the calculated spectrum for the (R)-configuration confirms the absolute stereochemistry. The spectrum for the (S)-enantiomer would be an exact mirror image.

This approach is highly reliable and has become a standard tool for the non-ambiguous assignment of absolute configuration for molecules in solution, complementing other techniques like X-ray crystallography. researchgate.net

Interactive Data Table: Expected ECD Data for this compound

| Parameter | Expected Observation | Interpretation |

| Wavelength (λ) | < 220 nm | Corresponds to n→σ* electronic transition of the amine group. |

| Cotton Effect Sign | Positive or Negative | The sign is specific to the (R) configuration. |

| Molar Ellipticity [θ] | Low Magnitude | Expected for a molecule without a strong chromophore. |

| Comparison | Matches calculated spectrum for (R)-isomer | Confirms the (2R) absolute configuration. |

Single-Crystal X-ray Diffraction Analysis of Chiral Amine Hydrochloride Salts for Structural Confirmation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise bond lengths, bond angles, and, crucially, the absolute configuration of chiral centers. nih.gov

To perform this analysis on this compound, a high-quality single crystal must first be grown, typically through slow evaporation of a suitable solvent. This crystal is then mounted in an X-ray diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to build a model of the electron density within the crystal, which in turn reveals the precise positions of all atoms.

For chiral molecules, the key to determining the absolute configuration is the analysis of anomalous dispersion. nih.gov When the wavelength of the X-rays used is near an absorption edge of an atom in the crystal, subtle differences in the diffraction pattern can be measured. By analyzing these differences, typically quantified by the Flack parameter, the true absolute configuration can be determined. A Flack parameter close to zero for the modeled (2R) configuration provides unambiguous confirmation of this stereochemistry. nih.gov The analysis also reveals details of intermolecular interactions, such as hydrogen bonding between the ammonium (B1175870) group and the chloride counter-ion, which dictate the crystal packing.

Interactive Data Table: Representative Crystallographic Data

Note: This table represents typical data that would be obtained from a single-crystal X-ray diffraction experiment. No published crystal structure for this specific compound was found.

| Parameter | Example Value | Significance |

| Crystal System | Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | P2₁2₁2₁ | A common chiral space group. |

| Unit Cell Dimensions | a = 5.5 Å, b = 8.2 Å, c = 17.5 Å | Defines the size and shape of the repeating unit. |

| Flack Parameter | 0.02(5) | A value near 0 confirms the assigned absolute configuration. |

| R-factor | 0.035 | Indicates the goodness of fit between the model and data. |

| H-Bond (N-H···Cl) | 2.2 Å | Confirms the ionic interaction and packing arrangement. |

Advanced Mass Spectrometry for Detailed Structural Elucidation of Complex Derivatives

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. libretexts.org For a simple molecule like 4-methylpentan-2-amine, the electron ionization (EI) mass spectrum is characterized by predictable fragmentation patterns. The dominant fragmentation pathway for aliphatic amines is α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This leads to the formation of a stable iminium ion.

To demonstrate the power of advanced MS for structural elucidation, one can analyze a complex derivative of the parent amine. For example, if (2R)-4-methylpentan-2-amine is acylated with a complex carboxylic acid (e.g., 2-(naphthalen-1-yl)acetic acid), the resulting amide can be analyzed using techniques like tandem mass spectrometry (MS/MS) with a high-resolution mass analyzer (e.g., Orbitrap or TOF).

In an MS/MS experiment, the molecular ion of the derivative is isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions are then mass-analyzed. This allows for the systematic deconstruction of the molecule, confirming the connectivity of the original amine and the acylating agent. High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments, further increasing confidence in the structural assignment. nih.gov

Interactive Data Table: Predicted MS Fragmentation of 4-methylpentan-2-amine (Free Base)

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 101 | [C₆H₁₅N]⁺˙ | Molecular Ion (M⁺˙) |

| 86 | [M - CH₃]⁺ | Loss of a methyl group from C2. |

| 58 | [M - C₃H₇]⁺ | α-cleavage: Loss of a propyl radical. |

| 44 | [CH₃CH=NH₂]⁺ | α-cleavage: Loss of an isobutyl radical (base peak). |

Chromatographic Methods for Enantiomeric Excess Determination (e.g., Chiral High-Performance Liquid Chromatography, Gas Chromatography)

Determining the enantiomeric purity, or enantiomeric excess (% ee), is crucial for any application of a chiral compound. Chiral chromatography is the gold standard for this purpose. mdpi.comamericanpharmaceuticalreview.com Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed to separate the enantiomers of 4-methylpentan-2-amine.

Chiral High-Performance Liquid Chromatography (HPLC): The most common approach is to use a chiral stationary phase (CSP). mdpi.com These phases are packed into HPLC columns and contain a chiral selector that interacts diastereomerically with the two enantiomers. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely effective for separating chiral amines. yakhak.org The (2R)- and (2S)-4-methylpentan-2-amine hydrochlorides are passed through the column with a suitable mobile phase (e.g., a mixture of hexane (B92381) and an alcohol modifier). Due to the different energies of interaction with the CSP, one enantiomer is retained longer than the other, resulting in two separate peaks in the chromatogram. The enantiomeric excess is calculated from the relative areas of the two peaks.

Chiral Gas Chromatography (GC): For volatile amines like 4-methylpentan-2-amine, chiral GC is also a highly effective technique. gcms.cznih.gov The amine is often first derivatized, for example, with trifluoroacetic anhydride, to improve its volatility and chromatographic behavior. nih.govwiley.com The derivatized sample is then injected onto a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cz The enantiomers are separated based on their differential interactions with the chiral phase. As with HPLC, the % ee is determined from the peak areas in the resulting chromatogram.

Interactive Data Table: Representative Chiral HPLC Method for Enantiomeric Excess Determination

| Parameter | Condition |

| Column | Chiralpak® IE (Amylose tris(3,5-dichlorophenylcarbamate)) |

| Mobile Phase | Hexane / 2-Propanol / Diethylamine (80:20:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (2R)-isomer | ~ 8.5 min |

| Retention Time (2S)-isomer | ~ 9.8 min |

| Resolution (Rs) | > 2.0 |

| Enantiomeric Excess (% ee) | Calculated as [(Area_R - Area_S) / (Area_R + Area_S)] x 100 |

Applications of 2r 4 Methylpentan 2 Amine Hydrochloride in Asymmetric Organic Catalysis

Role as a Chiral Organocatalyst in Stereoselective Carbon-Carbon Bond Forming Reactions

Chiral primary amines are a recognized class of organocatalysts capable of inducing stereoselectivity in various chemical transformations. Their mode of action typically involves the formation of transient chiral intermediates that guide the stereochemical outcome of the reaction. Although specific applications for (2R)-4-methylpentan-2-amine hydrochloride have not been documented in the literature for the following reactions, this section outlines the established roles of other chiral primary amines in these contexts.

Asymmetric Diels-Alder Reactions and Related Cycloadditions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. In organocatalysis, chiral amines can activate α,β-unsaturated aldehydes or ketones towards cycloaddition with a diene. princeton.edu This activation occurs through the formation of a chiral iminium ion, which lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile, thereby accelerating the reaction and controlling the facial selectivity of the diene's approach. princeton.edu While numerous chiral secondary amines, such as imidazolidinones, are famously effective, chiral primary amines have also been investigated for this purpose. However, specific studies employing this compound as the catalyst for asymmetric Diels-Alder reactions are not present in the current body of scientific literature.

Enantioselective Michael Addition Reactions

The Michael addition, or conjugate addition, is a fundamental method for forming carbon-carbon bonds. Chiral primary amines can catalyze the enantioselective addition of nucleophiles (such as aldehydes or ketones) to α,β-unsaturated carbonyl compounds. nih.govmdpi.com The catalytic cycle can proceed through two main pathways: iminium ion catalysis, where the amine activates the Michael acceptor, or enamine catalysis, where the amine activates the carbonyl-containing nucleophile. mdpi.com In both scenarios, the chirality of the amine dictates the stereochemical outcome of the addition. Research into various primary amine structures has been conducted, but specific data on the performance of this compound in this capacity is not available.

Stereoselective Aldol (B89426) Reactions

The aldol reaction creates a β-hydroxy carbonyl compound, forming a new carbon-carbon bond and up to two new stereocenters. Chiral amine organocatalysis, particularly with proline and its derivatives, is a cornerstone of modern asymmetric synthesis. nih.gov The mechanism involves the formation of a chiral enamine from a ketone or aldehyde donor, which then attacks an aldehyde acceptor. The catalyst's structure is crucial for controlling the diastereo- and enantioselectivity of the product. While this is a well-established area for many chiral amines, there are no published reports detailing the use of this compound as a catalyst for stereoselective aldol reactions.

Chiral Mannich Reactions and Their Derivatives

The Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a carbonyl compound that can form an enol. The asymmetric organocatalytic version provides a direct route to chiral β-amino carbonyl compounds, which are valuable building blocks in medicinal chemistry. nih.gov Chiral primary amines can catalyze this reaction by forming a chiral enamine from the donor carbonyl compound, which then adds to an imine formed in situ from the aldehyde and the amine substrate. The stereoselectivity is induced by the chiral environment created by the catalyst. Despite the broad utility of this reaction, its catalysis by this compound has not been reported. nih.gov

Mechanistic Insights into Organocatalysis by Chiral Amines

The function of chiral amines as organocatalysts is rooted in their ability to reversibly form reactive intermediates with carbonyl substrates. These intermediates, namely enamines and iminium ions, possess altered reactivity and are held within a chiral environment, which allows for stereocontrolled bond formation.

Enamine and Iminium Ion Formation as Catalytic Intermediates

The condensation of a primary or secondary amine with a ketone or aldehyde is the first step in many organocatalytic cycles.

Iminium Ion Formation : When a chiral amine reacts with an α,β-unsaturated aldehyde or ketone, a chiral iminium ion is formed. This process increases the electrophilicity of the β-carbon of the carbonyl compound by lowering its LUMO energy. This activation makes the substrate more susceptible to attack by a nucleophile, as seen in Diels-Alder and Michael reactions. The steric environment of the chiral amine catalyst shields one face of the molecule, directing the nucleophilic attack to the other face and thus inducing enantioselectivity. princeton.edu

Enamine Formation : When a chiral amine reacts with a saturated aldehyde or ketone, it can form a nucleophilic enamine intermediate. This conversion of an electrophilic carbonyl carbon into a nucleophilic α-carbon is a form of umpolung (reactivity inversion). The chiral enamine can then attack various electrophiles, such as in aldol and Mannich reactions. The stereochemistry of the final product is determined by the specific geometry of the chiral enamine and the trajectory of the electrophile's approach, which is controlled by the catalyst's structure. nih.gov

These two activation modes are often complementary and form the basis of a wide array of powerful asymmetric transformations catalyzed by chiral amines.

Lack of Sufficient Data for Requested Article on this compound in Asymmetric Catalysis

Following a comprehensive search of available scientific literature and databases, it has been determined that there is insufficient specific information to generate a detailed and scientifically accurate article on the applications of "this compound" in the requested areas of asymmetric organic catalysis. The search for research findings, data tables, and in-depth discussions related to its role in hydrogen bonding activation, substrate preorganization, frontier molecular orbital modulation, and as a chiral ligand precursor in transition metal-catalyzed transformations did not yield the necessary specific data to fulfill the user's request for a thorough and informative article.

While general information on the principles of asymmetric organocatalysis and the use of chiral amines as ligands is abundant, specific studies detailing the catalytic activity and mechanisms of "this compound" in these contexts are not presently available in the public domain. The requested detailed research findings, including data that could be compiled into interactive tables, could not be located.

Therefore, it is not possible to construct an article that meets the required standards of being "thorough, informative, and scientifically accurate" while strictly adhering to the provided outline, as the foundational research data on this specific compound's applications in the specified catalytic roles appears to be limited or not extensively published.

Role of 2r 4 Methylpentan 2 Amine Hydrochloride As a Chiral Building Block in Complex Molecule Synthesis

Utilization in the Enantioselective Construction of Natural Products

In the field of total synthesis, chiral building blocks are fundamental for creating enantiomerically pure natural products. Chiral amines and their derivatives are incorporated into target molecules to set specific stereocenters. The stereogenic center in (2R)-4-methylpentan-2-amine hydrochloride makes it a potential starting material or intermediate in synthetic routes toward natural products where a chiral amino group or a related functionality is required. By incorporating this specific enantiomer, chemists can control the stereochemical outcome of subsequent reactions, avoiding the formation of undesired stereoisomers and the need for difficult separation steps. While specific total syntheses of natural products explicitly detailing the use of this compound are not extensively documented in readily available literature, its structural motif is representative of the class of chiral amines that are crucial for such complex synthetic endeavors.

Integration into the Synthesis of Chiral Fine Chemicals (e.g., Pharmaceutical Intermediates)

The synthesis of active pharmaceutical ingredients (APIs) often requires the use of enantiomerically pure intermediates to ensure the final drug product has the desired therapeutic effect and safety profile. Chiral amines are a key class of intermediates in the pharmaceutical industry. This compound can be utilized as a precursor for more complex chiral molecules that serve as intermediates in drug synthesis. Its primary amine functionality allows for a wide range of chemical modifications, enabling its integration into larger molecular scaffolds while retaining the crucial stereochemical information. Many pharmaceutical compounds contain chiral amine moieties, and building blocks like this compound are essential for their efficient and stereocontrolled production.

Formation of Stereodefined Amide Linkages via Amidation Reactions

The formation of an amide bond is one of the most important reactions in organic chemistry, particularly in the synthesis of pharmaceuticals and biologically active compounds. The amine group of this compound can react with carboxylic acids or their derivatives to form stereodefined N-substituted amides. Because the stereocenter is preserved during the reaction, the resulting amide product maintains the (R)-configuration from the amine, which is critical for its function in a larger molecule.

A highly efficient method for creating amide bonds involves the direct oxidative amidation of aldehydes with amine hydrochloride salts. biosynth.comnih.govmedchemexpress.com This reaction avoids the need to first oxidize the aldehyde to a carboxylic acid and then activate it for coupling. A common protocol utilizes a copper catalyst, such as copper(I) iodide (CuI) or copper sulfate (B86663) (CuSO₄), in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). nih.govnih.gov

The proposed mechanism involves the initial reaction between the amine and the aldehyde to form a carbinolamine or hemiaminal intermediate. nih.gov This intermediate is then oxidized to the final amide product. nih.gov A key advantage of this method is that chiral amines can be used to form chiral amides without detectable racemization, preserving the stereochemical integrity of the chiral center. biosynth.comnih.gov The use of the amine hydrochloride salt is practical as these salts are often more stable and easier to handle than the corresponding free amines. nih.govnih.gov

The reaction is generally high-yielding and tolerant of various functional groups on the aldehyde partner. Below is a table of representative examples illustrating the scope of the copper-catalyzed oxidative amidation of aldehydes with amine hydrochlorides.

| Aldehyde | Amine Hydrochloride | Catalyst | Yield (%) |

|---|---|---|---|

| Benzaldehyde | Pyrrolidine HCl | CuI (1 mol%) | 99 |

| 4-Methoxybenzaldehyde | Pyrrolidine HCl | CuI (1 mol%) | 98 |

| 4-Methylbenzaldehyde | Glycine methyl ester HCl | CuSO₄·5H₂O (5 mol%) | 86 |

| 2-Naphthaldehyde | Morpholine HCl | CuI (1 mol%) | 94 |

| 3-Phenylpropanal | Pyrrolidine HCl | CuI (1 mol%) | 85 |

Data in the table are illustrative of the general reaction scope as reported in the literature. nih.govnih.gov

Participation in Nucleophilic Substitution Reactions to Form Substituted Amines

As a primary amine, (2R)-4-methylpentan-2-amine possesses a lone pair of electrons on the nitrogen atom, making it a good nucleophile. nih.gov It can participate in nucleophilic substitution reactions with various electrophiles, most commonly alkyl halides, to form substituted amines. In these reactions, the amine attacks the electrophilic carbon atom, displacing a leaving group (such as a halide ion). researchgate.net

The initial reaction of (2R)-4-methylpentan-2-amine with an alkyl halide (R'-X) produces a secondary ammonium (B1175870) salt. This salt is then deprotonated, typically by another molecule of the starting amine acting as a base, to yield a chiral secondary amine.

A challenge with this reaction is that the newly formed secondary amine is also nucleophilic and can react with another molecule of the alkyl halide. organic-chemistry.org This can lead to the formation of a tertiary amine and subsequently a quaternary ammonium salt, resulting in a mixture of products. organic-chemistry.org To favor the formation of the secondary amine, reaction conditions can be controlled, for instance, by using a large excess of the primary amine. This ensures that the alkyl halide is more likely to encounter a molecule of the starting primary amine rather than the secondary amine product. organic-chemistry.org These reactions provide a direct pathway to more complex chiral secondary and tertiary amines, starting from the simple (2R)-4-methylpentan-2-amine building block.

Theoretical and Computational Investigations of 2r 4 Methylpentan 2 Amine Hydrochloride and Its Molecular Interactions

Quantum Chemical Calculations for Conformational Analysis and Stereochemical Control

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and stereochemistry of chiral molecules like (2R)-4-methylpentan-2-amine hydrochloride. These methods can predict the relative energies of different spatial arrangements of the atoms (conformers) and provide insights into the factors that control stereochemical outcomes in chemical reactions.

Conformational analysis of this compound would begin with a systematic search for all possible low-energy conformations. This is crucial as the observed properties of the molecule are a weighted average of the properties of its individual conformers. rsc.org Methods like molecular mechanics can be used for an initial broad search, followed by more accurate quantum mechanical methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), for geometry optimization and energy calculations of the most promising conformers. nih.govspringernature.com The choice of the functional and basis set in DFT is critical for obtaining accurate results. springernature.com

The stereochemical control in reactions involving this compound, for instance, in its synthesis or its use as a chiral auxiliary, can be investigated by calculating the energies of transition states for different reaction pathways. The diastereomeric or enantiomeric excess of a reaction product is related to the energy difference between the diastereomeric transition states. A lower activation energy for one pathway would indicate a preference for the formation of a specific stereoisomer.

To illustrate the type of data generated from such a study, a hypothetical table of the relative energies of different conformers of this compound is presented below.

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 60° | 0.00 | 45.2 |

| 2 | 180° | 0.50 | 25.1 |

| 3 | -60° | 0.75 | 16.5 |

| 4 | 120° | 1.50 | 5.2 |

| 5 | -120° | 1.60 | 4.5 |

| 6 | 0° | 3.00 | 0.5 |

Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Molecular Dynamics Simulations of Catalytic Cycles and Transition State Structures

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into processes that are not accessible through static quantum chemical calculations. nih.gov For this compound, MD simulations would be particularly useful for understanding its interactions in a solvent and its role in catalytic cycles.

In a simulation, the molecule would be placed in a box of solvent molecules (e.g., water), and the forces between all atoms would be calculated using a force field. Newton's equations of motion are then solved iteratively to track the positions and velocities of all atoms over time. This allows for the exploration of the conformational landscape of the molecule in a dynamic environment and the study of its interactions with surrounding solvent molecules. mdpi.com The protonation state of the amine is a critical parameter in such simulations, as it significantly influences the molecule's interactions. nih.gov

If this compound were to be studied as a catalyst, MD simulations could be employed to model the entire catalytic cycle. This would involve simulating the binding of reactants to the catalyst, the chemical transformation through the transition state, and the release of the products. By analyzing the simulation trajectories, one could identify key interactions that stabilize the transition state and contribute to the catalytic activity and stereoselectivity.

A hypothetical data table summarizing the results of an MD simulation could include parameters like the average solvent accessible surface area (SASA) and the number of hydrogen bonds formed between the amine and water molecules.

| Simulation Time (ns) | Average SASA (Ų) | Average N-H···O Hydrogen Bonds |

| 0-10 | 150.3 | 2.8 |

| 10-20 | 148.9 | 3.1 |

| 20-30 | 149.5 | 3.0 |

| 30-40 | 151.2 | 2.7 |

| 40-50 | 150.8 | 2.9 |

Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Enantioselectivity Origins

Density Functional Theory (DFT) is a powerful quantum chemical method that is widely used to investigate the electronic structure of molecules and to study chemical reactions. mdpi.com For this compound, DFT calculations would be instrumental in elucidating reaction mechanisms and understanding the origins of enantioselectivity in reactions where it is involved.

In the context of enantioselectivity, DFT is particularly valuable for explaining why one enantiomer of a product is formed in preference to the other. researchgate.net This is achieved by calculating the energies of the diastereomeric transition states leading to the two enantiomers. A detailed analysis of the transition state geometries can reveal the specific non-covalent interactions, such as steric hindrance or hydrogen bonding, that are responsible for the energy difference and thus for the observed enantioselectivity. rsc.org

A hypothetical table summarizing the DFT-calculated activation energies for a reaction involving (2R)-4-methylpentan-2-amine as a chiral catalyst is shown below.

| Transition State | Product Enantiomer | Activation Energy (kcal/mol) |

| TS-R | R | 20.5 |

| TS-S | S | 22.1 |

Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Prediction of Spectroscopic Signatures and Chiroptical Properties through Computational Methods

Computational methods can be used to predict various spectroscopic properties of molecules, which can then be compared with experimental data to confirm the structure and stereochemistry of the compound. For this compound, these methods could be used to predict its NMR, IR, and circular dichroism spectra.

The prediction of NMR chemical shifts and coupling constants can be achieved with a good degree of accuracy using DFT. github.io The calculated NMR parameters for different possible isomers or conformers can be compared with the experimental spectrum to aid in structure elucidation. researchgate.netnih.gov

Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic absorption and circular dichroism (CD) spectra of chiral molecules. mdpi.com The CD spectrum, which is the difference in absorption of left- and right-circularly polarized light, is particularly sensitive to the absolute configuration of a chiral molecule. By comparing the calculated CD spectrum with the experimental one, the absolute stereochemistry of this compound can be determined. arxiv.org

A hypothetical table showing the predicted and experimental chiroptical properties for this compound is presented below.

| Property | Wavelength (nm) | Calculated Value | Experimental Value |

| Optical Rotation | 589 | +15.2° | +14.8° |

| CD Cotton Effect 1 | 220 | +2.5 mdeg | +2.3 mdeg |

| CD Cotton Effect 2 | 195 | -1.8 mdeg | -1.6 mdeg |

Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Derivatives and Analogues of 2r 4 Methylpentan 2 Amine Hydrochloride in Academic Research

Synthesis and Application of Isotopic Analogues (e.g., Deuterated 4-Methyl-2-pentanamine-d5 Hydrochloride)

Isotopic labeling, particularly deuteration, is a powerful tool in chemical research, and analogues of (2R)-4-methylpentan-2-amine hydrochloride are no exception. The synthesis of deuterated compounds involves replacing one or more hydrogen atoms with its heavier isotope, deuterium (B1214612). This substitution does not significantly alter the compound's chemical properties but provides a "heavy" label that can be traced and distinguished from its non-deuterated counterpart.

Synthesis: The synthesis of deuterated amines can be achieved through various methods. One common approach is the use of deuterated reagents during the synthetic process. For instance, deuterated methylamine (B109427) or dimethylamine (B145610) can serve as important intermediates. researchgate.net A general strategy might involve the reduction of a corresponding ketone (4-methyl-2-pentanone) using a deuterium source like sodium borodeuteride (NaBD₄) or catalytic deuteration with deuterium gas (D₂). Another approach involves H-D exchange reactions on the final compound or its precursors under specific catalytic conditions. researchgate.net While the exact proprietary synthesis of 4-Methyl-2-pentanamine-d₅ hydrochloride is not publicly detailed, it would be synthesized using methods that ensure the specific incorporation of five deuterium atoms at desired positions.

Applications: Deuterated analogues are invaluable in several research applications. Their primary use is in pharmacokinetic and metabolic studies. nih.govresearchgate.net By administering a deuterated version of a compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME) profile without the need for radioactive labels. nih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes slow down metabolic processes that involve C-H bond cleavage (a phenomenon known as the kinetic isotope effect). researchgate.net This allows for a more detailed investigation of metabolic pathways. Furthermore, deuterated compounds like 4-Methyl-2-pentanamine-d₅ hydrochloride serve as excellent internal standards for quantitative analysis by mass spectrometry, ensuring accurate measurement of the non-deuterated compound in biological samples.

| Isotopic Analogue | Common Synthetic Precursor | Primary Research Application |

| 4-Methyl-2-pentanamine-d₅ hydrochloride | 4-Methyl-2-pentanone, Deuterated reagents (e.g., D₂, NaBD₄) | Pharmacokinetic (ADME) studies, Internal standard for mass spectrometry |

| Deuterated methylamine hydrochloride | Boc-benzylamine, Deuterated methylation reagents | Intermediate in the synthesis of more complex deuterated molecules researchgate.net |

Exploration of Other Chiral Branched Alkyl Amine Hydrochlorides with Varying Stereochemistry

Chiral amines are a critical class of organic compounds, widely employed as resolving agents, chiral auxiliaries, and as foundational building blocks in the synthesis of pharmaceuticals and other bioactive molecules. mdma.chnih.gov The stereochemistry of these amines is paramount, as different enantiomers or diastereomers of a molecule can exhibit vastly different biological activities or efficiencies in asymmetric synthesis. Research into analogues of this compound involves exploring variations in the stereogenic centers.

The enantiomer, (2S)-4-methylpentan-2-amine, represents the most direct comparison. nih.gov Synthesizing and studying this enantiomer allows researchers to understand the specific role of the (R)-configuration in its applications. Beyond simple enantiomers, other chiral branched alkyl amines are investigated to build a broader structure-activity relationship profile. This includes amines with different branching patterns or additional stereocenters.

The synthesis of these diverse chiral amines has been significantly advanced by the development of new catalytic methods, such as asymmetric hydrogenation and hydroalkylation. nih.govnih.govacs.org These techniques allow for the creation of enantiomerically enriched amines from readily available starting materials. nih.govresearchgate.net

| Chiral Amine Analogue | Stereochemical Feature | Significance in Research |

| (2S)-4-methylpentan-2-amine | Enantiomer of the (2R) form | Establishes the role of stereochemistry at C2 in biological or catalytic activity. |

| (R)-3-methylpentan-2-amine | Positional isomer of the methyl branch | Investigates the effect of branch position on receptor binding or catalytic pocket fit. |

| (2R,3R)-3,4-dimethylpentan-2-amine | Diastereomer with an additional chiral center | Explores the impact of increased steric bulk and additional stereochemical constraints. |

Systematic Structural Modifications of the Amine Scaffold and Their Impact on Catalytic Performance

Chiral amines, including (2R)-4-methylpentan-2-amine, are frequently used as ligands for metal catalysts or as organocatalysts themselves in asymmetric reactions. acs.org Systematically modifying the structure of the amine allows for the fine-tuning of its catalytic performance, affecting activity, selectivity, and stability. dst.gov.inmdpi.com

Structural modifications can be broadly categorized:

Altering the Alkyl Chain: Changes in the length or branching of the pentyl group can significantly impact the steric environment around the nitrogen atom. A bulkier alkyl group can enhance enantioselectivity in a catalytic reaction by creating a more defined chiral pocket, but it may also decrease the reaction rate due to steric hindrance.

Substitution on the Amine: Replacing one of the hydrogens on the -NH₂ group with an alkyl (e.g., methyl) or aryl group changes the amine from primary to secondary. This alters its basicity, nucleophilicity, and coordination properties with metal centers.

Introduction of Other Functional Groups: Incorporating functional groups like hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) can introduce new hydrogen bonding capabilities or alter the electronic properties of the molecule, which can be crucial for catalyst-substrate interactions.

These modifications are essential for developing highly efficient and selective catalysts for specific chemical transformations. mdpi.com The data gathered from studying these analogues helps build predictive models for designing future generations of catalysts.

| Structural Modification | Example Compound | Predicted Impact on Catalytic Performance |

| Increased Steric Bulk | (2R)-4,4-dimethylpentan-2-amine | May increase enantioselectivity by creating a more sterically hindered chiral environment; might decrease reaction rate. |

| N-Alkylation (Secondary Amine) | (2R)-N,4-dimethylpentan-2-amine | Alters basicity and coordination properties; can change catalyst-substrate binding and overall reactivity. |

| Addition of a Functional Group | (2R, 4R)-4-hydroxy-4-methylpentan-2-amine | Introduces hydrogen-bonding capability, potentially leading to different substrate binding modes and improved selectivity. |

Future Directions and Emerging Research Avenues for Chiral Amine Hydrochloride Salts

Development of Novel and Sustainable Synthetic Routes for Chiral Amine Hydrochlorides

The development of efficient and environmentally benign methods for synthesizing chiral amines is a cornerstone of green chemistry. While traditional methods for producing compounds like (2R)-4-methylpentan-2-amine hydrochloride often rely on classical resolution or the use of stoichiometric chiral auxiliaries, future efforts are directed towards catalytic and biocatalytic approaches that offer higher atom economy and reduced waste.

Key Research Thrusts:

Asymmetric Reductive Amination (ARA): Transition-metal catalyzed ARA is a powerful tool for the direct synthesis of chiral primary amines from prochiral ketones. sioc-journal.cn Future research will likely focus on developing catalysts that are effective for the synthesis of simple aliphatic amines like (2R)-4-methylpentan-2-amine from 4-methylpentan-2-one, using ammonia (B1221849) or its surrogates. sioc-journal.cn The challenge lies in overcoming catalyst inhibition by the amine product and preventing over-alkylation.

Biocatalysis: The use of enzymes, such as transaminases and amine dehydrogenases, offers a highly selective and sustainable route to chiral amines. nih.gov Engineered enzymes can exhibit exceptional enantioselectivity under mild reaction conditions. nih.gov Research into developing robust transaminases that can efficiently convert 4-methylpentan-2-one to its corresponding (R)-amine will be a significant area of investigation.

Flow Chemistry: Continuous flow processes for the synthesis of chiral amine hydrochlorides can offer improved safety, efficiency, and scalability. evitachem.com The reductive amination of 4-methylpentan-2-one, for instance, could be optimized in a flow reactor to enhance yield and purity while minimizing reaction time and waste. evitachem.com

Table 1: Comparison of Synthetic Strategies for Chiral Amines

| Method | Advantages | Challenges for this compound |

| Asymmetric Reductive Amination | High atom economy, direct conversion of ketones. sioc-journal.cn | Catalyst inhibition by the amine product, potential for over-alkylation. sioc-journal.cn |

| Biocatalysis (Transaminases) | High enantioselectivity, mild reaction conditions, environmentally friendly. nih.gov | Enzyme stability and substrate scope for small aliphatic ketones. nih.gov |

| Flow Chemistry | Enhanced safety, scalability, and process control. evitachem.com | Initial setup costs and optimization of reaction parameters. |

Design of Next-Generation Chiral Catalysts Based on the this compound Scaffold

Simple, acyclic chiral amines are attractive starting points for the development of more complex organocatalysts due to their availability and modularity. rsc.org The (2R)-4-methylpentan-2-amine scaffold, with its defined stereocenter, can be elaborated into a variety of catalyst architectures.

Potential Catalyst Designs:

Bifunctional Catalysts: The amine functionality of (2R)-4-methylpentan-2-amine can be derivatized to incorporate a second functional group, such as a thiourea (B124793), squaramide, or phosphine (B1218219). These bifunctional catalysts can activate both the nucleophile and the electrophile in a reaction, leading to high levels of stereocontrol.

Primary Amine Catalysts: Primary amines derived from chiral sources have proven to be powerful catalysts in a range of enantioselective transformations. rsc.org The (2R)-4-methylpentan-2-amine core could be integrated into more complex structures to create novel primary amine catalysts for reactions such as Michael additions and aldol (B89426) reactions.

Phase-Transfer Catalysts: Chiral ammonium (B1175870) salts derived from (2R)-4-methylpentan-2-amine could be developed as phase-transfer catalysts for asymmetric alkylations and other reactions occurring under biphasic conditions. researchgate.net

Table 2: Potential Catalyst Classes Derived from (2R)-4-methylpentan-2-amine

| Catalyst Class | Potential Applications | Design Principle |

| Bifunctional Thiourea Catalysts | Asymmetric Michael additions, Henry reactions. | Covalent attachment of a thiourea moiety to the amine. |

| Chiral Primary Amine Catalysts | Enamine and iminium ion catalysis (e.g., aldol and Mannich reactions). rsc.org | Incorporation of the (2R)-4-methylpentan-2-amine unit into a larger, sterically demanding framework. |

| Chiral Ammonium Salt Catalysts | Asymmetric phase-transfer catalysis (e.g., alkylations, epoxidations). researchgate.net | Quaternization of the amine with suitable alkyl halides. |

Expansion of Application Scope in Novel Asymmetric Transformations and Reaction Classes

While chiral amines and their derivatives are well-established in certain asymmetric reactions, there is ongoing research to expand their utility to new types of transformations. The development of catalysts based on the this compound scaffold could enable novel and efficient synthetic methods.

Emerging Applications:

Photoredox Catalysis: The integration of chiral amine catalysis with photoredox catalysis has opened up new avenues for asymmetric synthesis. Chiral catalysts derived from (2R)-4-methylpentan-2-amine could potentially be used to control the stereochemistry of radical reactions initiated by visible light.

C-H Functionalization: The direct, enantioselective functionalization of C-H bonds is a major goal in organic synthesis. Chiral ligands and catalysts derived from simple amines could play a role in directing these transformations.

Cascade Reactions: The design of catalysts that can orchestrate multiple bond-forming events in a single operation (cascade reactions) is a highly efficient strategy. Chiral amine catalysts can be designed to initiate and control the stereochemical outcome of such cascades.

Advanced Computational Modeling for Rational Design and Predictive Capabilities in Asymmetric Synthesis

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of asymmetric reactions. nih.gov For a relatively simple chiral scaffold like (2R)-4-methylpentan-2-amine, computational modeling can provide valuable insights for catalyst design and optimization.

Computational Approaches:

Transition State Modeling: Density Functional Theory (DFT) calculations can be used to model the transition states of reactions catalyzed by derivatives of (2R)-4-methylpentan-2-amine. This allows for the rationalization of observed stereoselectivities and the in-silico screening of new catalyst designs.

Machine Learning: As more data on the performance of chiral catalysts becomes available, machine learning algorithms can be trained to predict the enantioselectivity of a given reaction with a given catalyst. ubc.ca This data-driven approach can accelerate the discovery of optimal catalysts and reaction conditions.

Steric and Electronic Parameterization: The development of quantitative models that correlate the steric and electronic properties of a catalyst with its performance can guide the rational design of new catalysts. pnas.org By systematically modifying the structure of catalysts derived from (2R)-4-methylpentan-2-amine and analyzing their performance, predictive models can be constructed.

Table 3: Computational Tools in Asymmetric Catalyst Design

| Computational Method | Application | Potential Impact on (2R)-4-methylpentan-2-amine based catalysts |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and prediction of stereochemical outcomes. | Rational design of catalyst structures with improved selectivity. |

| Machine Learning | High-throughput screening of virtual catalyst libraries and prediction of enantioselectivity. ubc.ca | Accelerated discovery of effective catalysts for specific transformations. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating catalyst structure with catalytic performance using steric and electronic parameters. pnas.org | A more systematic and less empirical approach to catalyst optimization. |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (2R)-4-methylpentan-2-amine hydrochloride, and how is stereochemical integrity maintained?

- Methodology : Synthesis typically involves chiral resolution or asymmetric catalysis. For example, tert-butyl-protected intermediates (e.g., tert-butyl-(2R)-4-methylpentan-2-amine hydrochloride, CAS EN300-170877) are used to stabilize the amine during synthesis . Stereochemistry is preserved via chiral auxiliaries or enantioselective hydrogenation. Post-synthesis, the tert-butyl group is cleaved under acidic conditions to yield the hydrochloride salt.

- Key Tools : Chiral HPLC or polarimetry is used to confirm enantiomeric purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- NMR Spectroscopy : - and -NMR confirm molecular structure and regiochemistry.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., molecular formula CHClN, molecular weight 149.65 g/mol) .

- X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable.

Advanced Research Questions

Q. How can researchers ensure enantiomeric purity during large-scale synthesis of this compound?

- Methodology :

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers.

- Dynamic Kinetic Resolution : Catalytic asymmetric methods minimize racemization during synthesis.

Q. What are the stability challenges for this compound under varying storage conditions?

- Methodology :

- Accelerated Stability Studies : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light to simulate long-term storage.

- Analytical Monitoring : Use HPLC to detect degradation products (e.g., oxidation or hydrolysis byproducts).

Q. How does the compound’s stereochemistry influence its pharmacological activity in preclinical models?

- Methodology :

- In Vitro Assays : Compare (2R)- and (2S)-enantiomers in receptor-binding studies (e.g., neurotransmitter transporters).

- In Vivo Studies : Administer enantiomers to animal models and assess behavioral or metabolic responses.

Key Research Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.